molecular formula C13H22O3SSi B15173083 4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol CAS No. 918422-54-5

4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol

Cat. No.: B15173083
CAS No.: 918422-54-5
M. Wt: 286.46 g/mol
InChI Key: XAYDVAOTSFKFHS-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol is an organic compound that features both a benzenesulfonyl group and a trimethylsilyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromo-2-(trimethylsilyl)butan-1-ol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-one, while reduction of the benzenesulfonyl group can produce 4-(Trimethylsilyl)butan-1-ol .

Scientific Research Applications

4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol is unique due to the presence of both a benzenesulfonyl group and a trimethylsilyl group. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

918422-54-5

Molecular Formula

C13H22O3SSi

Molecular Weight

286.46 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-trimethylsilylbutan-1-ol

InChI

InChI=1S/C13H22O3SSi/c1-18(2,3)13(11-14)9-10-17(15,16)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3

InChI Key

XAYDVAOTSFKFHS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(CCS(=O)(=O)C1=CC=CC=C1)CO

Origin of Product

United States

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